molecular formula C14H9FN2OS B2821925 N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide CAS No. 922920-06-7

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide

Cat. No.: B2821925
CAS No.: 922920-06-7
M. Wt: 272.3
InChI Key: QSNGVDVGMXFAEZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with substituted benzoic acids. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .

Industrial production methods for benzothiazole derivatives may involve more scalable processes such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency and yield .

Chemical Reactions Analysis

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has a wide range of scientific research applications:

Biological Activity

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a fluorobenzamide group. This unique structural arrangement contributes to its reactivity and biological activity. The benzothiazole ring is known for its ability to interact with various biological targets, which is a focal point in its pharmacological applications.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that this compound has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, derivatives of benzothiazole have demonstrated significant cytotoxic effects and induced apoptosis in these cell lines .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent. This activity may be linked to the inhibition of key signaling pathways involved in inflammation .
  • Antimicrobial Properties : this compound has shown inhibitory activity against various microbial strains, including Mycobacterium tuberculosis. This suggests its potential use in treating infectious diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are critical in the biosynthesis of prostaglandins involved in inflammation and cancer progression.
  • Signaling Pathway Modulation : Research indicates that this compound can interfere with the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFindings
Kamal et al. (2010)Identified potent anticancer activity against various human cancer cell lines.
Lee et al. (2011)Reported significant anti-inflammatory effects through cytokine modulation.
El-Helby et al. (2019)Demonstrated antimicrobial activity against Mycobacterium tuberculosis.

These findings underscore the compound's versatility as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and therapeutic efficacy. Preliminary studies suggest favorable solubility profiles in various solvents, which may enhance its absorption and distribution in biological systems.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNGVDVGMXFAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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